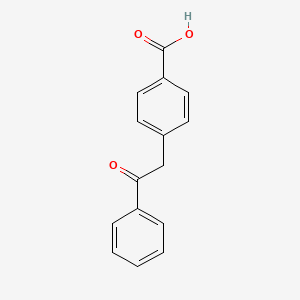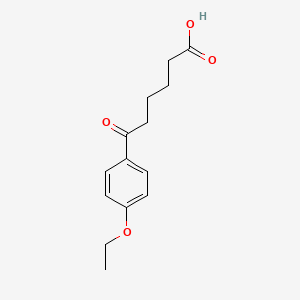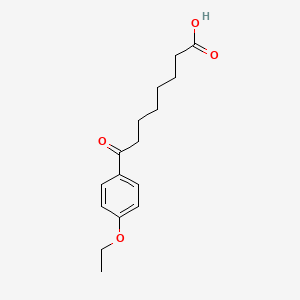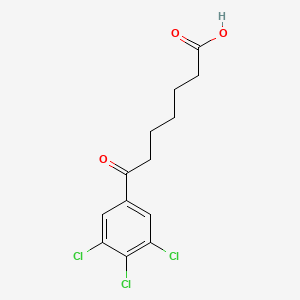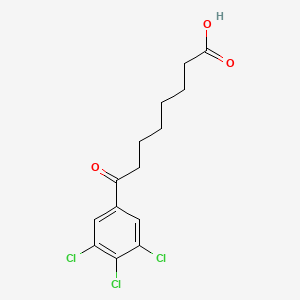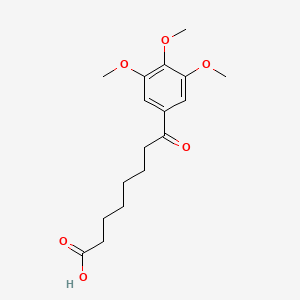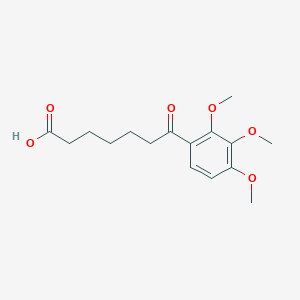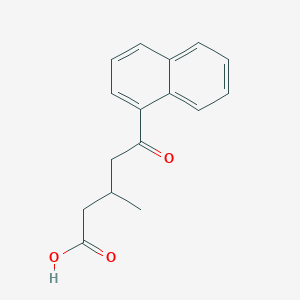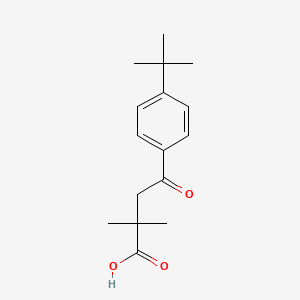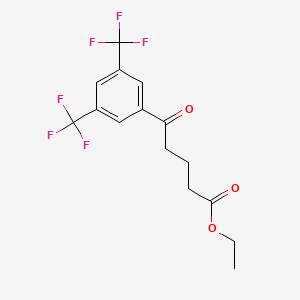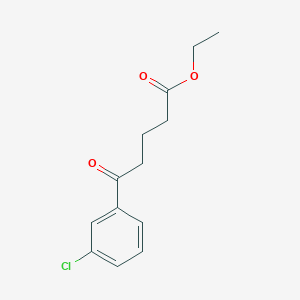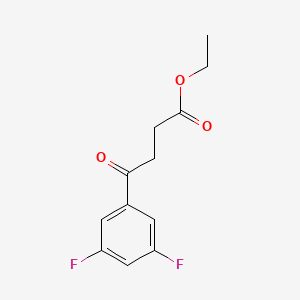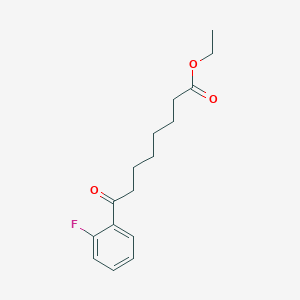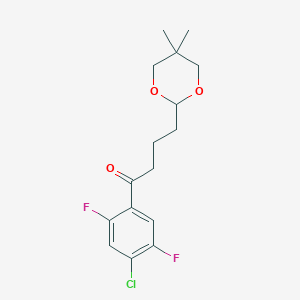
4'-Chloro-2',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from commercially available materials. For instance, the synthesis of 1-(4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles was achieved through a four-step process beginning with 4-trifluoromethoxyaniline. The pyrrole ring was introduced using the Paal-Knorr method, and the thiazole ring was added through a series of reactions including chloroacylation and heterocyclization with thioamides or thioureas . This approach demonstrates the complexity and creativity required in organic synthesis, particularly when constructing molecules with multiple heterocyclic components.
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the properties and potential applications of a compound. For example, the crystal structure of a compound with the imidazole ring, 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2dihydropyrzol-5-one, was elucidated using X-ray crystallography. It crystallizes in the monoclinic system, with molecules linked by intermolecular hydrogen bonds and exhibiting C–H⋯π interactions, which could influence its physical properties and reactivity .
Chemical Reactions Analysis
The reactivity of a compound is defined by its functional groups and molecular structure. For instance, 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid reacted with antipyrin to yield a butanoic acid derivative. Subsequent reactions with hydrazines produced pyridazinone derivatives, which were further transformed into dithio derivatives and other heterocyclic compounds. These reactions not only expanded the chemical diversity but also led to compounds with potential antimicrobial and antifungal activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. For example, the electrochemical preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene demonstrated how the presence of certain functional groups could affect the outcome of a reaction. The electrolysis conditions and the nature of the substituents determined whether ene-type products or a variety of other products were formed . Additionally, the vibrational and structural properties of a compound containing a pyrazole ring were studied using both experimental and theoretical methods, revealing insights into its nonlinear optical properties and potential sites for electrophilic and nucleophilic attacks .
Aplicaciones Científicas De Investigación
Synthetic Applications in Organic Chemistry
The chemical derivative 4'-Chloro-2',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone and its related compounds have demonstrated significant utility in organic synthesis. One study showcased the use of 5,5-dimethyl-1,3-dioxan-2-yl in the synthesis of 1,8-dioxo-octahydro-xanthenes, highlighting its role in facilitating efficient, solvent-free synthesis processes with advantages such as good product yields and simple operations (Heravi, 2009). Additionally, these compounds have been used in the development of oligophenylenevinylenes for use in photovoltaic cells, demonstrating their potential in renewable energy applications (Jørgensen & Krebs, 2005).
Catalysis and Ligand Design
The compound and its related structures are valuable in catalysis and ligand design. For instance, studies have described the preparation of phenol-based acyclic ligands with double sets of coordination sites, starting from derivatives like 4-chlorophenol. These ligands can play crucial roles in various chemical reactions and have potential applications in catalysis (Ghaffarinia & Golchoubian, 2005).
Antifungal and Antimicrobial Applications
In the pharmaceutical domain, derivatives of the compound have been explored for their potential in drug synthesis. For instance, studies have detailed the process development of Voriconazole, a broad-spectrum antifungal agent. The synthesis involves key steps where derivatives of chlorophenol, closely related to the compound , play a vital role (Butters et al., 2001). Furthermore, research into 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid derivatives has demonstrated antimicrobial and antifungal activities, underscoring the biomedical significance of these chemical structures (Sayed et al., 2003).
Environmental and Analytical Chemistry
In environmental chemistry, the related compound 4-chlorophenol has been the subject of studies focusing on catalytic ozonation for degradation, signifying the relevance of these compounds in environmental cleanup and analytical chemistry (Qi et al., 2014).
Propiedades
IUPAC Name |
1-(4-chloro-2,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClF2O3/c1-16(2)8-21-15(22-9-16)5-3-4-14(20)10-6-13(19)11(17)7-12(10)18/h6-7,15H,3-5,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOKSVIFWFHANM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC(=C(C=C2F)Cl)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646077 |
Source


|
| Record name | 1-(4-Chloro-2,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-2',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | |
CAS RN |
898757-41-0 |
Source


|
| Record name | 1-(4-Chloro-2,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

